3-Fluorophenyl acetate

Enzyme kinetics Arylesterase Substrate specificity

3-Fluorophenyl acetate (CAS 701-83-7) is a meta-fluorinated phenyl acetate ester with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol. It is an organofluorine building block characterized by the presence of a single fluorine atom at the meta position of the phenyl ring, which imparts a moderate electron-withdrawing effect (Hammett σ_m = 0.337) without introducing a hydrogen bond donor.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 701-83-7
Cat. No. B1295240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenyl acetate
CAS701-83-7
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CC=C1)F
InChIInChI=1S/C8H7FO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
InChIKeyIAWZWMGUTKRLQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorophenyl Acetate (CAS 701-83-7): A Meta-Substituted Aryl Acetate for Scientific Procurement and Analytical Applications


3-Fluorophenyl acetate (CAS 701-83-7) is a meta-fluorinated phenyl acetate ester with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol. It is an organofluorine building block characterized by the presence of a single fluorine atom at the meta position of the phenyl ring, which imparts a moderate electron-withdrawing effect (Hammett σ_m = 0.337) without introducing a hydrogen bond donor [1]. The compound is a colorless to light yellow liquid with a density of 1.147 g/mL at 25 °C, a boiling point of 77–78 °C at 13 mmHg, and a refractive index of n20/D 1.4800 . Its computed LogP of 1.75 and topological polar surface area of 26.3 Ų position it as a moderately lipophilic ester with three hydrogen bond acceptor sites [2]. As a substituted phenyl acetate, it serves as a substrate for arylesterases, an intermediate in pharmaceutical and agrochemical synthesis, and a reference standard in analytical method development.

Why Generic Substitution Fails for 3-Fluorophenyl Acetate: Meta-Fluoro Positional Specificity, Electronic Tuning, and Enzyme Recognition


Positional isomerism, electronic modulation, and enzyme recognition collectively preclude generic substitution of 3-fluorophenyl acetate with unsubstituted phenyl acetate or other positional fluoro isomers. Meta-fluorine introduces a distinct electron-withdrawing field effect (σ_m = 0.337) that is quantitatively different from para-fluoro (σ_p = 0.062) and chloro analogs (σ_m = 0.373) [1]. This electronic modulation translates into measurable differences in enzyme turnover: arylesterase (EC 3.1.1.2) processes 3-fluorophenyl acetate with a kcat of 571 s⁻¹, an 18% reduction from the 698 s⁻¹ observed for phenyl acetate under identical conditions [2]. Physicochemical properties also diverge significantly among positional isomers—density, boiling point, flash point, and water solubility each shift in pharmacologically and synthetically relevant ways . Furthermore, meta-fluorination on the phenyl ring of phenyl acetate hypnotic agents decreases pharmacological potency relative to ortho-fluorination, demonstrating that the position of fluorine directly governs biological activity in this scaffold class [3].

Quantitative Differentiation Evidence for 3-Fluorophenyl Acetate: Direct Comparator Data for Scientific Procurement Decisions


Arylesterase Turnover Number: 3-Fluorophenyl Acetate vs. Phenyl Acetate Under Identical Conditions

In a direct head-to-head comparison sourced from the same literature reference (BRENDA Ref. 664111) for arylesterase (EC 3.1.1.2), 3-fluorophenyl acetate exhibits a maximum turnover number (kcat) of 571 s⁻¹, compared to 698 s⁻¹ for unsubstituted phenyl acetate [1]. This represents an 18.2% reduction in catalytic turnover attributable solely to the electron-withdrawing effect of the meta-fluoro substituent. The same reference also reports kcat values for 3,4-dimethylphenyl acetate (51 s⁻¹) and 2-naphthyl acetate (2.12 s⁻¹), confirming that 3-fluorophenyl acetate occupies a distinct position in the substrate reactivity spectrum of this clinically relevant esterase family.

Enzyme kinetics Arylesterase Substrate specificity PON1 Metabolic stability

Physicochemical Property Differentiation: Positional Isomer Comparison Among 2-Fluoro, 3-Fluoro, and 4-Fluorophenyl Acetates

The three positional isomers of fluorophenyl acetate exhibit distinct and quantifiable differences in key physicochemical properties. 3-Fluorophenyl acetate (meta) has the lowest density at 1.147 g/mL (literature value at 25 °C), compared to 1.174 g/cm³ for the 2-fluoro (ortho) isomer and 1.178–1.180 g/mL for the 4-fluoro (para) isomer . Under reduced pressure (13 mmHg), 3-fluorophenyl acetate boils at 77–78 °C, whereas the 2- and 4-isomers boil at 194 °C and 197 °C respectively at atmospheric pressure (760 mmHg) . The flash point distinguishes the isomers further: 3-fluoro (76 °C) is intermediate between 2-fluoro (69.5 °C) and 4-fluoro (87 °C) . The refractive index of 3-fluorophenyl acetate (n20/D 1.4800) is also distinguishable from unsubstituted phenyl acetate (n20/D 1.501) . These property differences directly impact purification strategy selection (distillation cut points), safety classification, and analytical method development.

Physicochemical properties Positional isomerism Density Boiling point Flash point Chromatographic separation

Electronic Modulation: Hammett Substituent Constants Quantify Meta-Fluoro Electronic Effects Relative to Alternative Substituents

The Hammett σ_m constant provides a quantitative framework for predicting the reactivity of 3-fluorophenyl acetate relative to other substituted phenyl acetates. The meta-fluoro substituent has σ_m = 0.337, indicating a moderate electron-withdrawing effect [1]. This is substantially different from an unsubstituted phenyl acetate (σ_m = 0.00 by definition), a meta-chloro substituent (σ_m = 0.373), a meta-bromo substituent (σ_m = 0.391), and a meta-methyl substituent (σ_m = –0.069, electron-donating) [1]. The σ_m of 0.337 for fluorine means that in any reaction with a positive Hammett ρ value (e.g., alkaline hydrolysis of phenyl acetates, where ρ ≈ +1.77 to +2.0), the rate acceleration relative to phenyl acetate is predictable: log(k/k₀) = ρ × σ_m. For alkaline hydrolysis, this predicts approximately a 4- to 5-fold rate increase over unsubstituted phenyl acetate, while being measurably less reactive than the 3-chloro analog (predicted ~5.5-fold increase) [1][2].

Linear free-energy relationship Hammett equation Reaction kinetics Substituent electronic effects SAR prediction

Aqueous Solubility Differentiation: 3-Fluorophenyl Acetate vs. Phenyl Acetate

The introduction of a single meta-fluoro atom significantly reduces aqueous solubility compared to the unsubstituted parent compound. The calculated water solubility of 3-fluorophenyl acetate is 0.74 g/L at 25 °C , whereas phenyl acetate has reported experimental aqueous solubility values of 2.19 g/L (ALOGPS) to 4 g/L (experimental at 20 °C) [1]. This represents an approximately 3- to 5-fold reduction in aqueous solubility. The LogP values corroborate this trend: 3-fluorophenyl acetate has a computed XLogP3 of 1.7–1.75 compared to 1.59–1.61 for phenyl acetate [2]. This LogP shift of approximately +0.15 log units is consistent with the increased lipophilicity imparted by the fluorine atom.

Aqueous solubility Lipophilicity LogP Formulation Biological assay design

Position-Dependent Pharmacological Activity: Meta-Fluoro Substitution Decreases Hypnotic Potency in Phenyl Acetate-Based Drug Candidates

A systematic SAR study of fluorine-substituted phenyl acetate derivatives as rapid-recovery hypnotic agents demonstrated that the position of fluorine on the aryl ring critically governs pharmacological potency. Compounds with fluorine at the 2-position (ortho) of the phenyl group displayed stronger hypnotic potencies than propanidid (HD₅₀ = 7.9 mg kg⁻¹) and AZD3043 (HD₅₀ = 8.5 mg kg⁻¹), with HD₅₀ values of 5.3–5.6 mg kg⁻¹ in rat [1]. In contrast, fluorine at the 1- and 3-positions of the phenyl group decreased hypnotic potencies regardless of the ether (R1) and ester (R2) residues [1]. This establishes that the meta-fluoro substitution pattern, as found in 3-fluorophenyl acetate, produces a distinct pharmacological phenotype from the ortho-fluoro substitution that is favored for hypnotic activity. The finding is consistent with the electronic property differences quantified by Hammett σ values and with differential recognition by GABAA and NMDA receptors [1].

Medicinal chemistry Structure-activity relationship Hypnotic agents GABAA receptor Positional isomer pharmacology

High-Impact Application Scenarios for 3-Fluorophenyl Acetate: Data-Driven Selection for Research and Industrial Use


Arylesterase/PON1 Substrate Specificity Studies and Diagnostic Assay Development

3-Fluorophenyl acetate provides a moderately reactive substrate for arylesterase (EC 3.1.1.2, including serum paraoxonase PON1) with a kcat of 571 s⁻¹—an 18% reduction from phenyl acetate (698 s⁻¹) [1]. This intermediate turnover rate makes it an ideal substrate for structure-activity relationship studies probing how electron-withdrawing substituents modulate esterase activity. The compound's computed water solubility of 0.74 g/L necessitates DMSO or acetonitrile co-solvent for kinetic assays, but this is well within standard biochemical practice. Furthermore, the ¹⁹F NMR-active fluorine atom enables real-time reaction monitoring without chromogenic or fluorogenic labeling, providing a label-free alternative to 4-nitrophenyl acetate for continuous assay formats [2].

Positional Isomer Reference Standard for Chromatographic Method Validation and QC Release Testing

The distinct physicochemical properties of 3-fluorophenyl acetate—density 1.147 g/mL, refractive index n20/D 1.4800, and boiling point 77–78 °C at 13 mmHg—enable unambiguous differentiation from the 2-fluoro (density 1.174 g/cm³, n20/D 1.478) and 4-fluoro isomers (density 1.178–1.180 g/mL, n20/D ~1.48) [1][2]. These property differences directly translate to distinct GC retention times and HPLC retention factors, making 3-fluorophenyl acetate an essential reference standard for identity testing, purity determination, and isomer ratio quantification in fluorinated phenyl acetate mixtures. Its intermediate flash point (76 °C) also informs appropriate storage and handling protocols distinct from the more flammable 2-fluoro isomer (69.5 °C) [2].

Medicinal Chemistry Building Block Requiring Meta-Specific Electronic Tuning Without Heavy Halogen Introduction

With a Hammett σ_m of 0.337, 3-fluorophenyl acetate offers a quantitatively milder electron-withdrawing effect than 3-chlorophenyl acetate (σ_m = 0.373) or 3-bromophenyl acetate (σ_m = 0.391) while avoiding the increased molecular weight and potential metabolic liabilities associated with chlorine or bromine [1]. This is particularly relevant for drug discovery programs where the meta position must modulate reactivity of a pendant ester or amide without steric bulk or heavy-atom effects. The SAR data from hypnotic agent development further confirm that meta-fluoro substitution produces a pharmacological phenotype distinct from ortho-fluoro—decreased hypnotic potency—which can be exploited or avoided depending on therapeutic target [2]. The compound's XLogP3 of 1.7 provides a moderate lipophilicity suitable for blood-brain barrier penetration studies while maintaining sufficient aqueous character for formulation .

Enzymatic Baeyer-Villiger Oxidation Studies and Fluorinated Synthon Production

3-Fluorophenyl acetate is the direct product of enzymatic Baeyer-Villiger oxidation of 3-fluoroacetophenone catalyzed by 4′-hydroxyacetophenone monooxygenase (HAPMO), as demonstrated by ¹⁹F NMR monitoring [1]. The phenyl acetate products are better stabilized at pH 6 than at pH 8, which has direct implications for bioprocess optimization and downstream isolation. This enzymatic route provides access to 3-fluorophenyl acetate as a synthon for further production of industrially relevant fluorinated chemicals without traditional chemical oxidation reagents, supporting green chemistry initiatives [1].

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